molecular formula C12H17N5O2 B2440569 N-[2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-yl}carbamoyl)ethyl]prop-2-enamide CAS No. 2361839-98-5

N-[2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-yl}carbamoyl)ethyl]prop-2-enamide

Cat. No.: B2440569
CAS No.: 2361839-98-5
M. Wt: 263.301
InChI Key: NYCMUOODSZIUAZ-UHFFFAOYSA-N
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Description

N-[2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-yl}carbamoyl)ethyl]prop-2-enamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-yl}carbamoyl)ethyl]prop-2-enamide typically involves multiple steps, starting from commercially available reagentsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to allow for large-scale synthesis. This includes the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-yl}carbamoyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-yl}carbamoyl)ethyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-yl}carbamoyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-yl}carbamoyl)ethyl]prop-2-enamide is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

3-(prop-2-enoylamino)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-2-10(18)13-7-6-11(19)15-12-14-9-5-3-4-8-17(9)16-12/h2H,1,3-8H2,(H,13,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCMUOODSZIUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1=NN2CCCCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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